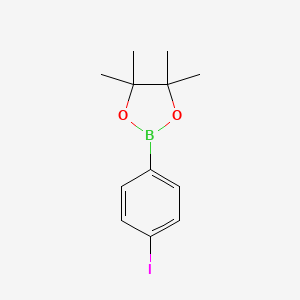

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCWXFPZHMACEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466693 | |

| Record name | 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73852-88-7 | |

| Record name | 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number

An In-Depth Technical Guide to 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 73852-88-7)

Abstract: This technical guide provides a comprehensive overview of this compound, a critical building block in modern synthetic organic chemistry. Identified by its CAS Number 73852-88-7, this pinacol boronic ester is an indispensable reagent for the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This document details the compound's physicochemical properties, outlines a representative synthetic methodology, and offers a field-proven protocol for its application in Suzuki coupling. The underlying mechanistic principles are discussed and visualized to provide researchers, scientists, and drug development professionals with both theoretical and practical insights for its effective utilization.

Core Compound Specifications

This compound, also known as 4-Iodobenzeneboronic Acid Pinacol Ester, is a stable, crystalline solid at room temperature.[3] Its structure incorporates an iodophenyl group, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, and a pinacolborane moiety, which offers superior stability and handling compared to the corresponding boronic acid. The detailed properties are summarized below.

| Property | Value | Source |

| CAS Number | 73852-88-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆BIO₂ | [1][3] |

| Molecular Weight | 329.97 g/mol | [1][3] |

| MDL Number | MFCD09953499 | [1] |

| Purity | Typically ≥97% | [3][4] |

| Appearance | White to off-white solid/powder | Inferred from typical appearance of similar compounds |

| Storage Temperature | 2-8°C | [5] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [3] |

| LogP | 2.5904 | [3] |

| SMILES | CC1(C)C(C)(C)OB(C2=CC=C(I)C=C2)O1 | [1][3] |

Synthesis and Mechanistic Considerations

The synthesis of aryl pinacol boronic esters is a well-established process in organic chemistry. A common and efficient method involves the direct esterification of the corresponding boronic acid with pinacol.

Representative Synthesis: A suspension of 4-iodophenylboronic acid in an appropriate solvent, such as acetonitrile or dichloromethane, is treated with one equivalent of pinacol. The reaction proceeds at room temperature, and stirring is continued until the solids dissolve, indicating the formation of the pinacol ester and water. The solvent is then removed under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent reactions. This straightforward procedure is analogous to the synthesis of similar aryl pinacol boronic esters.[6] The driving force for this reaction is the removal of water, which can be facilitated by the use of a dehydrating agent like anhydrous magnesium sulfate if necessary.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed reaction forms a C-C bond between the aryl group of the boronic ester and an organic halide or triflate, proving indispensable for synthesizing biaryls and other complex molecular architectures found in pharmaceuticals and advanced materials.[8][9][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps:[8][9]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar¹-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the order being I > Br > Cl. The use of an iodophenyl substrate like our title compound for subsequent couplings is therefore highly advantageous.

-

Transmetalation: The boronic ester (Ar²-B(pin)), activated by a base, transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming an Ar¹-Pd-Ar² complex. The base (e.g., K₂CO₃, CsF) is critical for activating the boronate, forming a more nucleophilic borate species which facilitates the transfer.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond in the final product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which continues the cycle.

Visualization of the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium catalyst, e.g., Pd(PPh₃)₄ (2-3 mol%)

-

Base, e.g., aqueous Potassium Carbonate (K₂CO₃) (2M solution, 2.0 equiv)

-

Solvent, e.g., 1,4-Dioxane or Toluene

Procedure:

-

Vessel Preparation: To a flame-dried pressure tube or Schlenk flask equipped with a magnetic stir bar, add the this compound, the aryl bromide, and the palladium catalyst.

-

Expert Insight: Using a pressure tube is advisable for reactions involving volatile solvents or requiring temperatures above the solvent's boiling point to ensure consistent reaction conditions.[11]

-

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Base Addition: Add the solvent (e.g., dioxane) followed by the aqueous base solution via syringe.

-

Expert Insight: The choice of solvent and base can significantly impact reaction yield. A solvent mixture like Toluene/Dioxane can be used, and the aqueous base provides the necessary hydroxide or carbonate ions to form the active borate species for efficient transmetalation.[11]

-

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (3-12 hours), monitoring by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[11]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[11]

Safety, Handling, and Disposal

As a laboratory chemical, this compound requires careful handling.

Hazard Identification: While a specific SDS for the iodo- a anologue was not retrieved, related compounds are classified with the following hazards:

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12][14]

-

Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Recommended storage is often refrigerated at 2-8°C.[5]

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.[12][14]

References

-

Appchem. This compound | 73852-88-7. [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

PubChem. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. [Link]

-

National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]

-

ResearchGate. Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.... [Link]

-

PubChem. 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]

-

Masaryk University. (Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]

-

SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 73852-88-7|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]

- 6. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ossila.com [ossila.com]

- 11. scispace.com [scispace.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.com [fishersci.com]

4-Iodophenylboronic acid pinacol ester physical properties

An In-depth Technical Guide on the Physical Properties of 4-Iodophenylboronic acid pinacol ester

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of 4-Iodophenylboronic acid pinacol ester, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The document details its physicochemical characteristics and provides standard experimental protocols for their determination.

Chemical Identity and Structure

4-Iodophenylboronic acid pinacol ester, also known as 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound. The pinacol ester group provides stability and improves solubility in organic solvents compared to the corresponding boronic acid, facilitating its use in various synthetic applications.

Caption: Chemical identifiers for 4-Iodophenylboronic acid pinacol ester.

Physical and Chemical Properties

The key physical properties of 4-Iodophenylboronic acid pinacol ester are summarized in the table below. This data is crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 73852-88-7 | [1] |

| Molecular Formula | C₁₂H₁₆BIO₂ | [1] |

| Molecular Weight | 329.97 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 101-105 °C | [1] |

| Boiling Point | Data not available; may decompose at high temperatures. | |

| Solubility | Generally soluble in organic solvents like chloroform, acetone, and ethers. Low solubility in hydrocarbons.[3] Boronic acid pinacol esters are typically more soluble in organic solvents than the corresponding boronic acids.[3] | |

| Storage Temperature | 2-8°C | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for structure elucidation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl group and a strong singlet for the twelve equivalent protons of the two methyl groups on the pinacol ester.

-

¹³C NMR : The carbon NMR spectrum will display signals for the aromatic carbons and the carbons of the pinacol group. Due to the quadrupole moment of the boron nucleus, the signal for the carbon atom directly attached to boron (C-B) may be broadened or not detected at all.[2][5]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum for boronate esters typically exhibits characteristic bands for B-O stretching and C-O stretching . A study on similar compounds assigned bands at 1000-1090 cm⁻¹ to B-C stretching and bands at 1220-1250 cm⁻¹ to C-O stretching.[6]

-

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range of a solid compound using a standard melting point apparatus.[7][8] Pure substances typically exhibit a sharp melting range of 1-2°C.[8]

Caption: Workflow for Melting Point Determination.

Procedure:

-

Sample Preparation : Ensure the 4-Iodophenylboronic acid pinacol ester sample is completely dry and finely powdered.[9] Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[7]

-

Loading : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[7]

-

Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

-

Rapid Heating (Optional) : If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range.[8]

-

Accurate Measurement : For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point. Then, adjust the heating rate to a slow 1-2°C per minute.[7]

-

Observation : Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of the compound in various solvents, which can indicate its polarity and the presence of acidic or basic functional groups.[10][11][12]

Procedure:

-

Setup : Place approximately 25 mg of the compound into a small test tube.

-

Solvent Addition : Add 0.75 mL of the chosen solvent (e.g., water, diethyl ether, 5% HCl, 5% NaOH, acetone) in small portions.[11]

-

Mixing : After each addition, shake the test tube vigorously for 10-20 seconds.[11][13]

-

Observation : Observe if the solid dissolves completely. If the compound dissolves, it is considered "soluble" in that solvent. If it remains as a solid, it is "insoluble."

-

Systematic Testing :

-

Start with water to assess polarity.

-

If insoluble in water, test in 5% NaOH and 5% HCl to check for acidic or basic properties.[10]

-

Test solubility in a range of organic solvents from polar (e.g., ethanol) to non-polar (e.g., hexane) to establish a solubility profile.

-

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. This protocol outlines the standard procedure for preparing a sample for ¹H NMR analysis.[14][15]

Caption: Workflow for NMR Sample Preparation.

Procedure:

-

Sample Quantity : Weigh 5-25 mg of 4-Iodophenylboronic acid pinacol ester into a clean, dry vial.[15]

-

Solvent Selection : Choose an appropriate deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-d₆). The deuterated solvent prevents large solvent signals from obscuring the analyte signals in the ¹H NMR spectrum.[14]

-

Dissolution : Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure the sample dissolves completely. Gentle vortexing or sonication can be used to aid dissolution.[16]

-

Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, dry NMR tube.[16] Do not use cotton wool, as it can leach impurities.

-

Final Check : The sample in the NMR tube should be clear and free of any solids or suspended particles. Cap the tube, label it clearly, and it is ready for analysis.

References

- 1. 4-碘苯硼酸频哪酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Iodomethylboronic acid pinacol ester | [frontierspecialtychemicals.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. westlab.com [westlab.com]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 15. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 16. mun.ca [mun.ca]

An In-Depth Technical Guide to 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pivotal intermediate in modern organic synthesis. Known commonly as 4-Iodophenylboronic acid pinacol ester, this reagent is instrumental for creating carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, purification, and practical application. We will explore the causality behind experimental choices, provide validated protocols, and contextualize its utility in the synthesis of complex molecules such as biaryl compounds, which are prevalent in pharmaceuticals and material science.

Introduction: The Strategic Importance of Boronic Acid Pinacol Esters

In the landscape of synthetic organic chemistry, the pursuit of efficient and robust methods for constructing complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies due to its mild conditions and exceptional functional group tolerance.[1] At the heart of this reaction lies the organoboron reagent.

While boronic acids are foundational, their pinacol ester derivatives, such as this compound, offer significant practical advantages. The pinacol group sterically shields the boron atom, rendering the molecule substantially more stable to air and moisture compared to the free boronic acid.[2] This enhanced stability is not a trivial convenience; it translates directly to:

-

Longer shelf-life and simplified storage.

-

Ease of handling and weighing under standard laboratory conditions.

-

Compatibility with chromatographic purification, a significant challenge for many free boronic acids. [2]

These attributes ensure greater reproducibility and reliability in synthetic workflows, making pinacol esters the reagent of choice for multi-step syntheses where consistency is critical. This guide focuses specifically on the 4-iodo-substituted variant, a bifunctional reagent that can act as the nucleophilic boronate partner in a Suzuki-Miyaura coupling while retaining an electrophilic C-I bond for subsequent transformations.

Core Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective application.

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 329.97 g/mol | [3] |

| Molecular Formula | C₁₂H₁₆BIO₂ | [3][4] |

| CAS Number | 73852-88-7 | [3] |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 101-105 °C | |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DMSO, Chloroform) | General |

| Synonyms | 4-Iodophenylboronic Acid Pinacol Ester, 4-Iodobenzeneboronic Acid Pinacol Ester | [3] |

Structural Representation

The structure combines a stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) ring with a 4-iodophenyl group.

Sources

An In-depth Technical Guide to 4-Iodophenylboronic Acid Pinacol Ester: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid pinacol ester, also known as 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and highly valuable reagent in modern organic synthesis. Its structure, featuring a stable pinacol boronic ester and a reactive iodo group on a phenyl ring, makes it a key building block in the construction of complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions, which are fundamental to drug discovery and development. The pinacol ester offers enhanced stability and easier handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.[1]

Core Properties and Structure

The structural and physical properties of 4-Iodophenylboronic acid pinacol ester are summarized in the table below. The presence of the pinacolato ligand on the boron atom provides steric protection, rendering the compound more stable to air and moisture compared to its corresponding boronic acid.

| Property | Value |

| Chemical Formula | C₁₂H₁₆BIO₂[2][3][4] |

| Molecular Weight | 329.97 g/mol [2][3][4] |

| CAS Number | 73852-88-7[2][3][4] |

| Appearance | White to off-white powder or crystalline solid[2] |

| Melting Point | 101-105 °C[2][3] |

| SMILES String | CC1(C)OB(OC1(C)C)c2ccc(I)cc2[2][3] |

| InChI Key | ACCWXFPZHMACEN-UHFFFAOYSA-N[2][3] |

Synthesis of 4-Iodophenylboronic Acid Pinacol Ester

A common and efficient method for the synthesis of 4-Iodophenylboronic acid pinacol ester is the Miyaura borylation reaction. This palladium-catalyzed reaction involves the cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).

Caption: Synthesis of 4-Iodophenylboronic acid pinacol ester via Miyaura borylation.

Experimental Protocol: Miyaura Borylation

This protocol is a representative procedure for the synthesis of aryl boronic esters.

Materials:

-

1,4-Diiodobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry, argon-flushed flask, add 1,4-diiodobenzene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Add PdCl₂(dppf) (0.03 equiv) to the flask.

-

Add anhydrous 1,4-dioxane to the reaction mixture.

-

Heat the mixture at 80-90 °C under an argon atmosphere and monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-Iodophenylboronic acid pinacol ester.

Applications in Drug Development: The Suzuki-Miyaura Coupling Reaction

4-Iodophenylboronic acid pinacol ester is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals. The reaction's tolerance of a wide range of functional groups and its typically high yields make it invaluable in drug discovery.[5]

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 4-Iodophenylboronic acid pinacol ester.

Materials:

-

An aryl halide or triflate (e.g., 4-bromoanisole) (1.0 equiv)

-

4-Iodophenylboronic acid pinacol ester (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

A phosphine ligand (e.g., SPhos) (0.04 equiv)

-

A base (e.g., K₃PO₄) (2.0 equiv)

-

A solvent system (e.g., Toluene/Water 10:1)

Procedure:

-

In a reaction vessel, combine the aryl halide, 4-Iodophenylboronic acid pinacol ester, and the base.

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and the phosphine ligand in a small amount of the degassed solvent.

-

Add the catalyst solution to the reaction mixture under an argon atmosphere.

-

Heat the reaction to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.

Quantitative Data for a Representative Suzuki Coupling

The following table provides an example of the reactants and yield for a Suzuki coupling reaction involving an iodo compound and a boronic ester, based on a patented procedure.[6]

| Reactant 1 (Iodo Compound) | Reactant 2 (Boronic Ester) | Catalyst | Base | Solvent | Yield |

| 308 mg (0.513 mmol) | 194 mg (0.641 mmol) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/Water | 53%[6] |

Conclusion

4-Iodophenylboronic acid pinacol ester is a stable, versatile, and indispensable reagent for organic chemists, particularly those in the field of drug development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex molecular architectures that are central to many pharmaceutical compounds. The detailed protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge to effectively utilize this key synthetic building block in their research endeavors.

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. 2-(4-BROMO-PHENYL)-4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLANE synthesis - chemicalbook [chemicalbook.com]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

Technical Guide: ¹H NMR Data of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H Nuclear Magnetic Resonance (NMR) data for the compound 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, requires precise characterization for its effective use in research and drug development.

Core Data Presentation: ¹H NMR Spectral Data

The following table summarizes the quantitative ¹H NMR data for this compound. The data has been compiled from verified sources and is presented for easy reference and comparison.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.60 - 7.59 | d | 8.0 | 2H | Ar-H (ortho to B) |

| 7.47 - 7.45 | d | 8.0 | 2H | Ar-H (ortho to I) |

| 1.27 or 1.26 | s | - | 12H | -C(CH₃ )₄ |

Note: The exact chemical shift for the methyl protons of the tetramethyl-dioxaborolane group may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: ¹H NMR Data Acquisition

The acquisition of high-quality ¹H NMR data for arylboronic esters such as this compound is crucial for structural verification and purity assessment. A standard experimental protocol is outlined below.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied. The use of a solvent with a low water content is recommended to avoid potential hydrolysis of the boronic ester.

2. NMR Spectrometer Setup:

-

The data is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity across the sample.

3. Data Acquisition Parameters:

-

A standard proton pulse program is used.

-

The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).

-

A sufficient number of scans (typically 8 to 64) are acquired to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans is employed to ensure quantitative integration.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

-

Phase correction is applied to obtain an absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration of the signals is performed to determine the relative number of protons.

-

Peak picking is carried out to determine the precise chemical shifts, and coupling constants are measured from the splitting patterns of the multiplets.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the ¹H NMR experiment as described in the protocol.

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Technical Guide: ¹³C NMR Spectroscopy of 4-Iodophenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-iodophenylboronic acid pinacol ester. This compound is a critical building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural verification.

Predicted ¹³C NMR Spectral Data

Obtaining a clean and fully assigned ¹³C NMR spectrum for boronic esters can be challenging. The carbon atom attached to the boron (C1) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation induced by the adjacent boron nucleus (¹¹B and ¹⁰B isotopes).

The following table summarizes the predicted ¹³C NMR chemical shifts for 4-iodophenylboronic acid pinacol ester. These predictions are based on established chemical shift values for iodobenzene and various phenylboronic acid pinacol esters. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Structure and Carbon Numbering:

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Notes |

| C1 (C-B) | 125 - 135 | Signal is typically very broad and may have low intensity or be unobservable. |

| C2, C6 | ~137 | Aromatic CH ortho to the boronic ester group. |

| C3, C5 | ~130 | Aromatic CH meta to the boronic ester group. |

| C4 (C-I) | ~94 | The carbon directly attached to iodine is significantly shielded.[1] |

| C7, C8 | ~84 | Quaternary carbons of the pinacol group. |

| C9, C10, C11, C12 | ~25 | Methyl carbons of the pinacol group. |

Note: The solvent signal for CDCl₃ appears as a triplet at approximately 77 ppm.

Experimental Protocol for ¹³C NMR Acquisition

This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of 4-iodophenylboronic acid pinacol ester.

1. Sample Preparation:

-

Weigh approximately 15-30 mg of 4-iodophenylboronic acid pinacol ester.

-

Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be required.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A 100 MHz or 125 MHz (for ¹³C) NMR spectrometer or higher is recommended.

-

Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

-

Solvent: Set the solvent to Chloroform-d.

-

Temperature: Maintain a constant temperature, typically 25°C (298 K).

-

Acquisition Parameters:

- Pulse Angle: 30-45 degrees.

- Acquisition Time (AQ): 1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

- Number of Scans (NS): Due to the low natural abundance of ¹³C and potential for broad signals, a higher number of scans (e.g., 1024 to 4096) is often required to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ at 77.16 ppm.

3. Data Processing:

-

Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation, followed by phase and baseline correction.

Logical Workflow: Role in Suzuki-Miyaura Coupling

4-Iodophenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The following diagram illustrates the catalytic cycle and the role of the boronic ester.[2][3][4]

Caption: Suzuki-Miyaura catalytic cycle workflow.

This diagram outlines the three fundamental steps of the reaction:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide.

-

Transmetalation: In the presence of a base, the aryl group from the 4-iodophenylboronic acid pinacol ester is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3]

References

An In-depth Technical Guide to the Synthesis of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. This document details the prevalent synthetic methodology, experimental protocols, and characterization data.

Introduction

This compound, also known as 4-iodophenylboronic acid pinacol ester, is a versatile bifunctional reagent possessing both an iodo group and a boronic ester. This structure allows for sequential, selective cross-coupling reactions, making it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The most common and efficient method for its preparation is the Miyaura borylation reaction.[1][2] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, offering high functional group tolerance and good yields.[1]

Synthetic Pathway: Miyaura Borylation

The synthesis of this compound is typically achieved through the Miyaura borylation of 1,4-diiodobenzene with bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by a palladium complex, such as PdCl₂(dppf), in the presence of a weak base, commonly potassium acetate (KOAc), in a suitable solvent like dimethyl sulfoxide (DMSO).

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

1,4-Diiodobenzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Toluene

-

Hexane

-

Deionized water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,4-diiodobenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask. The typical concentration is in the range of 0.1-0.5 M with respect to 1,4-diiodobenzene.

-

Reaction: Stir the mixture at 80-90 °C for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and wash with water to remove DMSO and inorganic salts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield the pure product as a white to off-white solid.

Data Presentation

Reaction Parameters

| Parameter | Value/Condition |

| Reactants | |

| 1,4-Diiodobenzene | 1.0 eq |

| Bis(pinacolato)diboron | 1.1 eq |

| Catalyst | |

| PdCl₂(dppf) | 0.03 eq |

| Base | |

| Potassium Acetate | 3.0 eq |

| Solvent | Anhydrous DMSO |

| Temperature | 80-90 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 70-90% |

Product Characterization

| Property | Value |

| Chemical Formula | C₁₂H₁₆BIO₂ |

| Molecular Weight | 329.97 g/mol [3][4] |

| Appearance | White to off-white solid |

| Melting Point | 138-142 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 8.4 Hz, 2H), 1.34 (s, 12H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 137.2, 136.4, 98.9, 84.1, 24.9 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Miyaura Borylation Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for the Miyaura borylation reaction.

Caption: Catalytic cycle of the Miyaura borylation reaction.

Safety Considerations

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Palladium Catalyst: Palladium compounds can be toxic and should be handled with care.

-

Solvents: DMSO and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Inert Atmosphere: Ensure the reaction is carried out under a proper inert atmosphere to prevent side reactions and ensure safety.

Conclusion

The Miyaura borylation provides a robust and efficient method for the synthesis of this compound. The detailed protocol and data presented in this guide offer a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide on 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Solubility, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis and medicinal chemistry. A significant focus is placed on its solubility characteristics, providing both qualitative data and a detailed experimental protocol for quantitative determination. Furthermore, this document outlines a typical experimental workflow for its application in Suzuki-Miyaura cross-coupling reactions and discusses its broader relevance in drug discovery through the lens of enzyme inhibition, a common mechanism for biologically active boronic acid derivatives.

Introduction

This compound, also known as 4-iodophenylboronic acid pinacol ester, is a versatile synthetic intermediate. The presence of both a boronic acid pinacol ester and an iodo group on the phenyl ring makes it a bifunctional reagent, enabling sequential and site-selective cross-coupling reactions. Its stability, ease of handling compared to free boronic acids, and high reactivity in palladium-catalyzed reactions have led to its widespread use in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding the solubility of this compound is critical for its effective use in various reaction and purification protocols.

Solubility of this compound

Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on the general characteristics of boronic acid pinacol esters, a qualitative assessment of its solubility can be made. Generally, the esterification of boronic acids with pinacol significantly increases their solubility in organic solvents compared to the parent acids.[3][4]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Notes |

| Aprotic Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Dimethylformamide (DMF) | High | Boronic acid pinacol esters generally exhibit good solubility in these solvents.[3][5] |

| Aromatic | Toluene, Benzene | Moderate to High | The aryl nature of the compound suggests good solubility in aromatic solvents. |

| Ethers | Diethyl ether, Dioxane | Moderate to High | Phenylboronic acid pinacol ester shows good solubility in ether solvents.[3] |

| Alcohols | Ethanol, Methanol | Moderate | Potential for transesterification with the boronic ester, especially in the presence of acid or base catalysts. |

| Hydrocarbons | Hexane, Cyclohexane | Low | Generally, boronic acid pinacol esters have lower solubility in nonpolar hydrocarbon solvents.[3] |

| Aqueous | Water | Very Low | The pinacol ester group imparts significant hydrophobicity. Facile hydrolysis to the corresponding boronic acid can occur, especially under non-neutral pH.[6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The following protocol is based on a dynamic (synthetic) method, which is suitable for determining the solubility of crystalline organic compounds in various solvents.[3]

Objective: To determine the temperature-dependent solubility of this compound in a given solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (anhydrous and high purity)

-

Sealed glass ampoules or vials

-

Precision balance (± 0.0001 g)

-

Heating and stirring plate with a temperature probe

-

Light source and detector (for turbidity measurement) or visual observation

-

Temperature-controlled bath

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a series of glass ampoules.

-

Add a precise volume or mass of the chosen solvent to each ampoule to create biphasic samples of known composition (mole fraction or g/L).

-

-

Equilibration and Measurement:

-

Seal the ampoules to prevent solvent evaporation.

-

Place the ampoules in a temperature-controlled bath equipped with a stirring mechanism.

-

Slowly heat the samples while stirring vigorously.

-

Monitor the turbidity of the solution. The solid-liquid equilibrium point is reached when the last solid particles dissolve, and the solution becomes clear. This can be determined visually or by measuring the light intensity passing through the sample.[3]

-

Record the temperature at which the solution becomes clear. This temperature corresponds to the saturation temperature for that specific concentration.

-

-

Data Analysis:

-

Repeat the measurement for different compositions to obtain a series of data points (solubility vs. temperature).

-

Plot the solubility (in mole fraction, g/L, or mol/L) as a function of temperature.

-

The obtained data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations to describe the solubility behavior.[3]

-

Diagram 1: Experimental Workflow for Solubility Determination

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Iodophenylboronic Acid Pinacol Ester in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylboronic acid pinacol ester, also known as 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile and highly valuable reagent in modern organic synthesis. Its dual functionality, featuring a reactive boronic ester and an iodine-substituted aromatic ring, makes it a pivotal building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the key properties, reactivity, and applications of 4-iodophenylboronic acid pinacol ester, with a focus on its utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Properties of 4-Iodophenylboronic Acid Pinacol Ester

A thorough understanding of the physicochemical properties of 4-iodophenylboronic acid pinacol ester is fundamental to its effective application in synthesis. The following tables summarize its key physical, chemical, and safety data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BIO₂ | [1] |

| Molecular Weight | 329.97 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 101-105 °C | [1] |

| CAS Number | 73852-88-7 | [1] |

| Purity | Typically ≥97% | [1] |

Solubility Profile

While specific quantitative solubility data for 4-iodophenylboronic acid pinacol ester is not extensively published, a study on the closely related phenylboronic acid pinacol ester provides valuable insights into its general solubility characteristics. It is anticipated to exhibit good solubility in a range of common organic solvents.

| Solvent | Expected Solubility |

| Tetrahydrofuran (THF) | Soluble |

| Dioxane | Soluble |

| Toluene | Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Sparingly Soluble |

| Water | Insoluble |

Note: The pinacol ester group enhances lipophilicity compared to the corresponding boronic acid, leading to better solubility in nonpolar organic solvents.

Reactivity and Applications in Synthesis

The synthetic utility of 4-iodophenylboronic acid pinacol ester is primarily centered around its participation in palladium-catalyzed cross-coupling reactions. The presence of both a boronic ester and an iodo group on the same molecule allows for sequential and site-selective functionalization, making it a powerful tool for the synthesis of biaryls and other complex organic molecules.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2] 4-Iodophenylboronic acid pinacol ester is an excellent substrate for this reaction, serving as the organoboron partner.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

In this cycle, R¹-X represents the organic halide (where X is I, Br, Cl, or OTf) and R²-B(OR)₂ represents the organoboron reagent, such as 4-iodophenylboronic acid pinacol ester. A base is required to activate the boronic ester for transmetalation.

Reactivity Considerations

-

Aryl Halide Partner: The reactivity of the aryl halide coupling partner generally follows the trend I > Br > OTf > Cl.[3] The iodo-substituent on 4-iodophenylboronic acid pinacol ester makes it a highly reactive coupling partner.

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with various phosphine ligands (e.g., SPhos, XPhos). The selection depends on the specific substrates and reaction conditions.

-

Base: A variety of inorganic and organic bases can be used, such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic amines. The base plays a critical role in the transmetalation step.

-

Solvent: A wide range of solvents can be employed, including toluene, dioxane, THF, and DMF, often with the addition of water.

Experimental Protocols

The following section provides a representative experimental protocol for a Suzuki-Miyaura coupling reaction using 4-iodophenylboronic acid pinacol ester. This protocol is a generalized procedure and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

4-Iodophenylboronic acid pinacol ester (1.0 equiv)

-

Aryl or heteroaryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Water mixture, 10:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a condenser, add 4-iodophenylboronic acid pinacol ester, the aryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]

Applications in Drug Discovery and Development

4-Iodophenylboronic acid pinacol ester is a valuable building block in the synthesis of pharmaceuticals and biologically active compounds.[2] The biaryl motif is a common structural feature in many approved drugs. The ability to introduce an iodo-functionalized phenyl ring allows for further diversification of the molecular scaffold through subsequent cross-coupling reactions or other transformations.

One notable application is in the synthesis of precursors for radiolabeled imaging agents. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I or ¹³¹I, for use in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging.

Stability and Storage

Boronic acid pinacol esters are generally more stable than their corresponding free boronic acids.[2] They are less prone to protodeboronation and trimerization to form boroxines. However, they can still be sensitive to moisture and strong acids or bases.

Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry place.

-

Protect from moisture and light.

-

Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent degradation.

Conclusion

4-Iodophenylboronic acid pinacol ester is a powerful and versatile reagent in synthetic organic chemistry. Its key properties, including its dual reactivity and enhanced stability as a pinacol ester, make it an indispensable tool for the construction of complex organic molecules, particularly in the pharmaceutical and materials science industries. A thorough understanding of its reactivity, coupled with optimized experimental protocols, will continue to drive innovation in the synthesis of novel compounds with significant biological and material properties.

References

An In-depth Technical Guide to the Safety of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 73852-88-7). The information presented is compiled from available safety data sheets of structurally similar compounds and publicly accessible chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The hazard classifications and some safety data presented herein are extrapolated from SDSs of analogous aryl boronate esters and should be interpreted as a guide. It is imperative to handle this compound with the caution required for a substance of unknown toxicity and to perform a thorough risk assessment before use.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 73852-88-7 | [1][2][3] |

| Molecular Formula | C12H16BIO2 | [1][2] |

| Molecular Weight | 329.97 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 101-105 °C | |

| Purity | Typically >97% |

Hazard Identification and Classification

Based on the hazard profiles of similar aryl boronate esters, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[4]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Safe Handling Workflow

Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[4] For long-term storage, refrigeration is recommended to maintain product quality.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

First-Aid Measures

In case of exposure, immediate medical attention may be required.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4] |

| Specific Hazards | May emit toxic fumes of carbon monoxide, carbon dioxide, iodine compounds, and boron oxides under fire conditions.[4] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

-

Respiratory Sensitization: No data available.

-

Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[4]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

As no specific experimental safety studies for this compound were found, this section outlines a general protocol for a hypothetical in vitro cytotoxicity assay, a common preliminary safety assessment.

General In Vitro Cytotoxicity Assay Protocol (e.g., MTT Assay)

This protocol is a generalized procedure and would require optimization for specific cell lines and laboratory conditions.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways. Waste materials should be handled by a licensed waste disposal company.

This guide is intended for informational purposes only and does not substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current safety information and adhere to all applicable regulations when handling chemical substances.

References

A Technical Guide to 4-Iodophenylboronic Acid Pinacol Ester: Commercial Availability, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-iodophenylboronic acid pinacol ester, a key reagent in modern organic synthesis. This document details its commercial availability, physicochemical properties, and core applications, with a focus on its use in the synthesis of biologically active compounds. Detailed experimental protocols and visual diagrams of reaction workflows and relevant signaling pathways are included to support researchers in their laboratory work.

Core Properties and Commercial Availability

4-Iodophenylboronic acid pinacol ester, also known as 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a crystalline solid that serves as a versatile building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 73852-88-7 | [1] |

| Molecular Formula | C₁₂H₁₆BIO₂ | [1] |

| Molecular Weight | 329.97 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [1] |

| Melting Point | 101-105 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | [1] |

Commercial Suppliers

4-Iodophenylboronic acid pinacol ester is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several major vendors. Pricing is subject to change and may vary based on institutional agreements.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD, Approx.) |

| Sigma-Aldrich | 699470 | 97% | 1 g, 5 g, 25 g | $92 (1g), $338 (5g) |

| Fisher Scientific | 6994705G | - | 250 g | Contact for pricing |

| Cenmed Enterprises | C005B-498608 | - | 1 EA | $259.79 |

| Alkali Scientific | 699470-5G | - | 5 g | Contact for pricing |

| Chem-Impex | 02157 | - | 5 g | $148.22 |

| Pure Chemistry Scientific | PCS-24785 | 98% | Custom | Contact for pricing |

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4-iodophenylboronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the organoborane and an organic halide, providing a powerful tool for the synthesis of biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Reaction Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction using 4-iodophenylboronic acid pinacol ester.

References

Introduction to Arylboronic Acid Pinacol Esters: Core Reagents in Modern Synthesis

An In-depth Technical Guide to Arylboronic Acid Pinacol Esters in Cross-Coupling

Arylboronic acid pinacol esters (ArBpins) are a class of organoboron compounds that have become indispensable in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their prominence is most notable in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon (C-C) bonds.[1][2][3] These esters serve as stable, versatile, and highly efficient coupling partners for the synthesis of complex organic molecules, ranging from advanced materials to life-saving pharmaceuticals.[4][5][6]

Compared to their corresponding free boronic acids, pinacol esters offer significant advantages in terms of stability, handling, and purification.[7][8] Boronic acids are often prone to decomposition via protodeboronation and can spontaneously dehydrate to form cyclic boroxine anhydrides, complicating their isolation and stoichiometry.[7] In contrast, ArBpins are generally robust, crystalline solids or high-boiling liquids that are less susceptible to degradation and are often amenable to chromatographic purification.[7][8] This enhanced stability and ease of handling have made them crucial reagents in industrial and academic settings, especially in the context of drug discovery where reliability and scalability are paramount.[9][10]

Synthesis of Arylboronic Acid Pinacol Esters

The widespread adoption of ArBpins has been driven by the development of reliable and versatile synthetic methods. Several key strategies are employed for their preparation, accommodating a wide range of functional groups and aromatic systems.

-

Miyaura Borylation: This is one of the most common methods, involving the palladium-catalyzed cross-coupling of aryl halides (or triflates) with bis(pinacolato)diboron (B₂pin₂).[1][11] The reaction exhibits broad functional group tolerance and is a cornerstone for accessing diverse ArBpins.

-

C-H Borylation: Direct borylation through C-H bond activation, typically catalyzed by iridium complexes, offers an atom-economical route that avoids the need for pre-functionalized aryl halides.[12] This method is particularly powerful for late-stage functionalization of complex molecules.

-

Sandmeyer-Type Borylation: This approach provides a metal-free pathway to ArBpins from readily available arylamines.[1][13][14] The transformation proceeds via an aryldiazonium salt intermediate, offering a complementary strategy to traditional methods.[1][14]

-

From Organometallic Reagents: The classic method involves trapping an organolithium or Grignard reagent, generated from an aryl halide, with a borate ester such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[1][9] While effective, this route requires anhydrous conditions and may have limited functional group compatibility.[14]

Table 1: Comparison of Major Synthetic Routes to Arylboronic Acid Pinacol Esters

| Synthesis Method | Starting Material | Key Reagents | Catalyst (Typical) | Advantages | Disadvantages |

| Miyaura Borylation | Aryl Halide/Triflate | Bis(pinacolato)diboron (B₂pin₂) | Pd complexes (e.g., Pd(dppf)Cl₂) | High functional group tolerance, reliable, widely applicable. | Requires pre-functionalized arenes, potential for metal contamination. |

| C-H Borylation | Arene (with C-H bond) | Bis(pinacolato)diboron (B₂pin₂) | Ir complexes (e.g., [Ir(cod)OMe]₂) | Atom economical, ideal for late-stage functionalization. | Regioselectivity can be a challenge, expensive catalysts. |

| Sandmeyer-Type | Arylamine | tBuONO, B₂pin₂ | Metal-free | Utilizes readily available starting materials, mild conditions.[13][14] | Substrate scope can be limited, especially for some heterocycles.[1] |

| Organometallic | Aryl Halide | Mg or n-BuLi, Isopropyl pinacol borate | None | Well-established, traditional method. | Requires cryogenic temperatures and anhydrous conditions, poor functional group tolerance.[9][14] |

The Role of ArBpins in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a foundational tool for constructing biaryl and aryl-heteroaryl motifs, which are prevalent in pharmaceuticals.[5] The reaction's success stems from the mild conditions, commercial availability of reagents, and low toxicity of the boron byproducts.[15][16]

Arylboronic acid pinacol esters are highly effective organoboron partners in this catalytic cycle. While it is understood that the pinacol ester may first be hydrolyzed to the corresponding boronic acid or a boronate species under the basic reaction conditions, the ester form provides a stable "precursor" that enters the catalytic cycle upon activation.[7][10] This in-situ generation of the active boron species from a more stable and easily handled starting material is a key practical advantage.

The catalytic cycle proceeds through three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This is the crucial step where the ArBpin (or its derivative) participates.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

// Nodes for the cycle Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=none]; PdII_ArX [label="L₂Pd(II)(Ar¹)X", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=none]; PdII_ArAr [label="L₂Pd(II)(Ar¹)(Ar²)", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=none];

// Input and Output Nodes Ar1X [label="Ar¹-X\n(Aryl Halide)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Ar2Bpin [label="Ar²-B(pin)\n(Arylboronic Pinacol Ester)", shape=box, style=rounded, fillcolor="#F1F3F4"]; Base [label="Base (e.g., K₃PO₄)\n+ H₂O", shape=box, style=rounded, fillcolor="#F1F3F4"]; Boronate [label="[Ar²-B(OH)₃]⁻", shape=none, fontcolor="#34A853"]; Product [label="Ar¹-Ar²\n(Coupled Product)", shape=box, style=rounded, fillcolor="#F1F3F4"]; BX [label="[B(pin)(OH)X]⁻", shape=none, fontcolor="#EA4335"];

// Edges to define the cycle Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_ArX; PdII_ArX -> Transmetalation [arrowhead=none]; Transmetalation -> PdII_ArAr; PdII_ArAr -> RedElim [arrowhead=none]; RedElim -> Pd0;

// Edges for inputs and outputs Ar1X -> OxAdd [color="#4285F4"]; Ar2Bpin -> Boronate [style=dashed, color="#34A853", label="Activation"]; Base -> Boronate [style=dashed, color="#34A853"]; Boronate -> Transmetalation [color="#34A853"]; RedElim -> Product [color="#FBBC05"]; PdII_ArX -> BX [style=dashed, color="#EA4335", dir=back];

// Invisible nodes for alignment if needed subgraph { rank=same; Pd0; PdII_ArAr; } subgraph { rank=same; OxAdd; RedElim; } }

Data Presentation: Substrate Scope in Suzuki-Miyaura Coupling

The utility of ArBpins is demonstrated by their successful application across a wide range of substrates. The following table summarizes representative examples from the literature, showcasing various coupling partners and reaction conditions.

Table 2: Representative Suzuki-Miyaura Reactions Using Arylboronic Acid Pinacol Esters

| Entry | Aryl Halide (Ar¹-X) | Arylboronic Pinacol Ester (Ar²-Bpin) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2,6-Dichloropyridine | n-Hexyl-Bpin | 1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 81 | [15][16] |

| 2 | 4-Chlorobenzonitrile | Phenyl-Bpin | 1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [16] |

| 3 | Pyridine-2-sulfonyl fluoride | 2-Thienyl-Bpin | 10 mol% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 72 | [5] |

| 4 | Pyridine-2-sulfonyl fluoride | 3-Pyridyl-Bpin | 10 mol% Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 58 | [5] |

| 5 | 2-Chloro-6-phenylpyridine | n-Butyl-Bpin | 1 mol% Pd₂(dba)₃ / 6 mol% FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 85 | [16] |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the synthesis and application of arylboronic acid pinacol esters.

Protocol 1: Synthesis of an Arylboronic Acid Pinacol Ester via Miyaura Borylation

This protocol describes a typical procedure for the palladium-catalyzed borylation of an aryl bromide.

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times. Add anhydrous solvent (e.g., dioxane or DMSO) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., hexanes) to afford the pure arylboronic acid pinacol ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling Using an Arylboronic Acid Pinacol Ester

This protocol outlines a general procedure for coupling an ArBpin with an aryl chloride.

-

Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), the arylboronic acid pinacol ester (1.5-2.0 equiv), a suitable base (e.g., K₃PO₄, 3.0-6.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., FcPPh₂, 3-6 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/H₂O 2:1).[15]

-